Cas no 2227679-22-1 ((3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid)

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid is a chiral organic compound featuring a brominated and dimethyl-substituted phenyl ring attached to a hydroxypropanoic acid moiety. Its stereospecific (R)-configuration and functional groups make it a valuable intermediate in pharmaceutical and fine chemical synthesis, particularly for designing bioactive molecules. The bromine substituent offers reactivity for further derivatization, while the hydroxyl and carboxylic acid groups enhance solubility and enable diverse chemical modifications. This compound’s structural features support its utility in asymmetric synthesis and drug development, where precise stereochemistry and functional group compatibility are critical. Its well-defined purity and stability further ensure reproducibility in research and industrial applications.
(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid structure
2227679-22-1 structure
Product name:(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid
CAS No:2227679-22-1
MF:C11H13BrO3
Molecular Weight:273.123122930527
CID:5998875
PubChem ID:165825670

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid 化学的及び物理的性質

名前と識別子

    • (3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid
    • EN300-1938177
    • 2227679-22-1
    • インチ: 1S/C11H13BrO3/c1-6-3-4-8(7(2)11(6)12)9(13)5-10(14)15/h3-4,9,13H,5H2,1-2H3,(H,14,15)/t9-/m1/s1
    • InChIKey: FPMDOYPCEJTYFL-SECBINFHSA-N
    • SMILES: BrC1=C(C)C=CC(=C1C)[C@@H](CC(=O)O)O

計算された属性

  • 精确分子量: 272.00481g/mol
  • 同位素质量: 272.00481g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 232
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 57.5Ų

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1938177-0.25g
(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid
2227679-22-1
0.25g
$2110.0 2023-09-17
Enamine
EN300-1938177-5.0g
(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid
2227679-22-1
5g
$6650.0 2023-05-31
Enamine
EN300-1938177-0.05g
(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid
2227679-22-1
0.05g
$1927.0 2023-09-17
Enamine
EN300-1938177-0.1g
(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid
2227679-22-1
0.1g
$2019.0 2023-09-17
Enamine
EN300-1938177-10g
(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid
2227679-22-1
10g
$9859.0 2023-09-17
Enamine
EN300-1938177-2.5g
(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid
2227679-22-1
2.5g
$4495.0 2023-09-17
Enamine
EN300-1938177-1g
(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid
2227679-22-1
1g
$2294.0 2023-09-17
Enamine
EN300-1938177-10.0g
(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid
2227679-22-1
10g
$9859.0 2023-05-31
Enamine
EN300-1938177-0.5g
(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid
2227679-22-1
0.5g
$2202.0 2023-09-17
Enamine
EN300-1938177-1.0g
(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid
2227679-22-1
1g
$2294.0 2023-05-31

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid 関連文献

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acidに関する追加情報

Introduction to (3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic Acid (CAS No. 2227679-22-1)

(3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid, with the CAS number 2227679-22-1, is a specialized organic compound that has garnered significant attention in the field of chemical and biomedical research. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a valuable subject of study for researchers exploring novel therapeutic agents and biochemical pathways.

The molecular structure of (3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid features a chiral center at the third carbon atom, which imparts stereoselectivity to its reactivity and interactions. This stereochemical feature is particularly important in pharmaceutical applications, where the enantiomeric purity of a compound can significantly influence its biological activity and efficacy. The presence of both a hydroxyl group and a brominated aromatic ring further enhances the compound's potential as a building block for more complex molecules.

Recent advancements in synthetic chemistry have enabled the efficient preparation of (3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid, allowing researchers to explore its applications in various fields. One particularly exciting area of research involves the use of this compound as a precursor in the synthesis of bioactive molecules. For instance, its structural motif has been found to be compatible with the development of novel inhibitors targeting specific enzymatic pathways involved in metabolic disorders and inflammatory diseases.

Studies have demonstrated that derivatives of (3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid can modulate the activity of key enzymes such as kinases and phosphatases. These enzymes play critical roles in cellular signaling cascades, and their dysregulation is often associated with various pathological conditions. By designing analogs that interact selectively with these enzymes, researchers aim to develop treatments that can restore normal cellular function without unintended side effects.

The brominated aromatic ring in the structure of (3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid provides a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents at specific positions on the aromatic ring, enabling the creation of libraries of compounds with tailored biological properties. Such libraries are invaluable tools in high-throughput screening campaigns aimed at identifying lead compounds for drug development.

In addition to its synthetic utility, (3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid has shown promise in preclinical studies as a potential therapeutic agent. Initial investigations have revealed that certain derivatives exhibit anti-inflammatory and antioxidant activities, suggesting their potential use in treating conditions characterized by oxidative stress and inflammation. The hydroxyl group at the third carbon atom appears to be crucial for these activities, as it allows for hydrogen bonding interactions with biological targets.

The chiral center in (3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid also plays a significant role in its biological interactions. Studies have shown that enantiomers can exhibit markedly different pharmacological profiles, even when they share the same molecular formula. This phenomenon underscores the importance of stereochemical control in drug design and highlights the need for rigorous characterization of enantiomeric purity.

Recent research has also explored the use of computational methods to predict the biological activity of compounds like (3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid. Molecular docking simulations have been employed to model interactions between this compound and target proteins, providing insights into its mechanism of action. These computational approaches complement experimental studies by allowing researchers to rapidly screen large numbers of potential candidates and prioritize those most likely to yield successful outcomes.

The versatility of (3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid extends beyond its role as a synthetic intermediate. Its unique structural features make it an attractive candidate for development as a prodrug—a precursor molecule that is converted into an active drug within the body. Prodrugs are designed to improve drug delivery properties such as solubility, stability, and bioavailability, thereby enhancing therapeutic efficacy.

In conclusion, (3R)-3-(3-bromo-2,4-dimethylphenyl)-3-hydroxypropanoic acid (CAS No. 2227679-22-1) represents a fascinating compound with broad applications in chemical synthesis and biomedical research. Its structural features—particularly the chiral center, hydroxyl group, and brominated aromatic ring—endow it with unique properties that make it suitable for designing novel therapeutic agents. As research continues to uncover new applications for this compound, its significance in advancing drug discovery and understanding complex biological processes is likely to grow.

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